2-Azabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
2-Azabicyclo[2.2.2]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a significant molecule in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid typically involves the hydrogenation of precursors such as 4-aminocyclohexane carboxylic acid. The process includes epimerization and cyclization at high temperatures (around 250°C) to form the bicyclic lactam, followed by reduction and treatment with tosic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation and cyclization processes, similar to those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized forms.
Reduction: Reduction reactions often use reagents like Red-Al to reduce the compound to its amine form.
Substitution: Substitution reactions can occur at the nitrogen atom or the carboxylic acid group, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include periodates and other strong oxidizers.
Reducing Agents: Red-Al and other hydride donors are frequently used.
Substitution Reagents: Various alkylating agents and nucleophiles are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups .
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but lacks the carboxylic acid group.
2-Azabicyclo[3.2.1]octane: This compound has a different ring structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: This compound includes a benzyl group and is used in different chemical reactions.
Uniqueness: 2-Azabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific bicyclic structure with a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-6(2-4-8)5-9-8/h6,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFJBSCCDZTHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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